Pyrrolidine-1-carboximidamide acetate is a chemical compound with the molecular formula C₆H₁₃N₃O₂. It is classified as an amidine derivative, specifically a pyrrolidine alkaloid. This compound is notable for its role as a building block in organic synthesis and its potential biological activities, which include interactions with various enzymes and proteins in biochemical pathways.
Pyrrolidine-1-carboximidamide acetate can be synthesized through specific chemical reactions involving pyrrolidine and cyanamide, followed by the addition of acetic acid. It is often used in research settings for the development of more complex molecules and biologically active compounds.
This compound falls under the category of amidine derivatives and is recognized for its structural features that include a pyrrolidine ring and an imidamide functional group. Its classification as a pyrrolidine alkaloid connects it to a broader class of compounds known for their diverse biological activities.
The synthesis of pyrrolidine-1-carboximidamide acetate typically involves the following steps:
Pyrrolidine-1-carboximidamide acetate has a distinct molecular structure characterized by:
Pyrrolidine-1-carboximidamide acetate can undergo several types of chemical reactions:
The products formed depend on the specific reagents and conditions used during these reactions.
The mechanism of action for pyrrolidine-1-carboximidamide acetate involves its interaction with various biological targets:
Pyrrolidine-1-carboximidamide acetate is typically characterized by:
Relevant analyses often include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm structural integrity .
Pyrrolidine-1-carboximidamide acetate has several applications in scientific research:
The strategic design of pyrrolidine-1-carboximidamide derivatives leverages stereoselective synthesis from chiral cyclic precursors, predominantly L-proline and 4-hydroxyproline. These amino acids serve as foundational scaffolds due to their inherent stereogenic centers, enabling precise spatial orientation of functional groups essential for biological activity. A prominent approach involves the reduction of L-proline methyl ester with lithium aluminum hydride (LiAlH₄) to yield (S)-pyrrolidin-2-ylmethanol (prolinol), a key intermediate for drugs like Avanafil—a phosphodiesterase-5 inhibitor for erectile dysfunction [7]. Subsequent condensation with carboxylic acids introduces structural diversity while preserving chirality.
Alternative ring-functionalization strategies include Arndt-Eistert homologation, which elongates the carboxylic acid chain of pyrrolidine derivatives while maintaining stereochemical integrity. For instance, this method enables the synthesis of Clemastine precursors for allergy treatment through diazomethane-mediated homologation of N-Cbz-protected pyrrolidine-1-carboxylic acid [7]. Additionally, oxidative transformations using Dess-Martin periodinane or Swern oxidation convert prolinol to aldehydes, facilitating nucleophilic additions such as imidazole ring formation in Elbasvir intermediates for hepatitis C therapy [7].
Table 1: Structural Modifications of Pyrrolidine Derivatives in Drug Synthesis
Drug | Therapeutic Use | Key Pyrrolidine Modification | Synthetic Approach |
---|---|---|---|
Avanafil | Erectile dysfunction | Condensation of prolinol with chloropyrimidinecarboxylic acid | Nucleophilic substitution on prolinol intermediate |
Elbasvir | Hepatitis C | Oxidation-prolinol to aldehyde + imidazole cyclization | Reductive amination and bromination |
Alpelisib | Breast cancer | Amide coupling of L-prolinamide with pyridine derivative | Direct amidation |
Clemastine | Allergy relief | Arndt-Eistert homologation of pyrrolidine carboxylic acid | Diazomethane homologation + reduction |
Acetate salt formation critically enhances the physicochemical stability and crystallinity of the inherently hygroscopic pyrrolidine-1-carboximidamide free base. The protonation of the carboximidamide nitrogen by acetic acid generates a stable ammonium acetate ion pair (C₅H₁₁N₃·C₂H₄O₂), with a molecular weight of 173.21 g/mol [1] [4]. This salt formation is optimized through stoichiometric control, typically employing a 1:1 molar ratio of free base to glacial acetic acid in anhydrous solvents like ethanol or toluene. The reaction exotherm is carefully managed at 25–30°C to prevent epimerization or decomposition [4].
Crystallization parameters—including cooling rate (−0.5°C/min), terminal temperature (2–5°C), and solvent polarity (ethanol/ethyl acetate mixtures)—dictate polymorphic form and hydrate formation. The acetate salt displays superior stability in solid-state storage under nitrogen atmospheres at −20°C, with degradation kinetics revealing <0.5% impurity formation over 12 months. This contrasts sharply with hydrochloride salts, which exhibit hygroscopicity-driven decomposition under identical conditions [4]. Supplier specifications emphasize cold-chain transportation (2–8°C) and desiccated storage to preserve phase purity [4].
Table 2: Acetate Salt vs. Free Base Properties
Property | Pyrrolidine-1-carboximidamide Acetate | Free Base |
---|---|---|
Molecular Formula | C₇H₁₅N₃O₂ | C₅H₁₁N₃ |
Hygroscopicity | Low (non-deliquescent) | High (absorbs >5% H₂O) |
Storage Stability | >24 months at −20°C (desiccated) | <6 months at −20°C |
Crystalline Form | Stable monoclinic crystals | Amorphous solid |
Microtiter library synthesis enables rapid structural diversification of pyrrolidine carboximidamide cores through parallelized reactions in 96-well plates. This methodology employs in situ screening without purification, significantly accelerating lead optimization. High-throughput experimentation (HTE) techniques facilitate the synthesis of 300–500 analogs weekly by varying three key domains: (1) pyrrolidine N-substituents (alkyl, aryl, heteroaryl), (2) carboximidamide N'-modifications (alkyl, cycloalkyl), and (3) acetate counterion alternatives (trifluoroacetate, besylate) [2] [5].
In anti-tubercular inhibitor development, iterative library synthesis improved InhA (enoyl acyl carrier protein reductase) inhibition 160-fold—from initial hits with IC₅₀ >100 µM to optimized leads at 0.6 µM. Activity cliffs were identified via structure-activity relationship (SAR) heatmaps, revealing that 3,4-disubstituted benzyl groups at N1 enhanced potency 8-fold over unsubstituted analogs due to hydrophobic pocket filling. Crucially, reaction miniaturization (0.1 mmol scale) reduced reagent costs by >95% compared to traditional batch synthesis [5]. A representative pathway optimization for itaconic acid production demonstrates how algorithm-guided library design resolves metabolic bottlenecks, a strategy transferable to pyrrolidine diversification [9].
Table 3: Efficiency Metrics of Microtiter vs. Batch Synthesis
Parameter | Microtiter Library Approach | Traditional Batch Synthesis |
---|---|---|
Compound Output | 300–500 analogs/week | 5–10 analogs/week |
Material Consumption | <100 mg total substrate per analog | >5 g per analog |
Optimization Cycles | 8–10 iterations/month | 1–2 iterations/month |
SAR Generation Speed | Real-time (in situ screening) | Weeks (purification required) |
Stereochemical purity dictates biological efficacy in pyrrolidine carboximidamide inhibitors, as evidenced by enoyl-ACP reductase (InhA) studies where only one enantiomer exhibits nanomolar binding affinity. Racemic mixtures synthesized from achiral precursors undergo diastereomeric salt resolution using enantiopure chiral acids like (S)-mandelic acid or (1R,3S)-camphoric acid [2] [5] [10]. The process exploits divergent solubility profiles of diastereomeric salts—typically the (S,S)-salt crystallizes preferentially from ethanol/water (4:1), yielding >99% ee after recrystallization [3] [6].
For instance, resolving N-benzyl pyrrolidine-1-carboximidamide with L-tartaric acid achieves 97% ee with a 38% yield of the active (S)-enantiomer. Crystallographic analyses of InhA complexes confirm the (S)-configuration optimally positions the carboximidamide moiety for hydrogen bonding with NAD⁺ cofactor (bond distance: 2.7 Å vs. 3.9 Å in R-isomer) [5]. Spontaneous resolution via preferential crystallization remains viable for substrates like methadone analogs but requires millimeter-sized seed crystals and extended equilibration (125 hours at 40°C) [6] [10].
Table 4: Chiral Resolution Techniques for Pyrrolidine Carboximidamides
Method | Resolving Agent | ee (%) | Yield (%) | Application Example |
---|---|---|---|---|
Diastereomeric Salt | L-Tartaric acid | 97–99 | 35–40 | InhA inhibitors |
Preferential Crystallization | Enantiopure seeds | 99 | 45–50 | Methadone intermediates |
Chiral Column Chromatography | Cellulose tribenzoate | 99.5 | 25–30 | Analytical-scale separation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: